4-[(2-methoxy-4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid
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Overview
Description
4-[(2-METHOXY-4-{[(5E)-1-(2-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes methoxy, phenoxy, and benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-METHOXY-4-{[(5E)-1-(2-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazine Ring: This involves the reaction of 2-methylphenyl hydrazine with a suitable diketone to form the diazine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added via a methylation reaction using dimethyl sulfate or a similar reagent.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-METHOXY-4-{[(5E)-1-(2-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The diazine ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced diazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(2-METHOXY-4-{[(5E)-1-(2-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-METHOXY-4-{[(5E)-1-(2-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways: Inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Similar structure but lacks the diazine and sulfanyl groups.
2-Methoxy-4-methylphenol: Similar methoxy and phenol groups but different overall structure.
4-Methoxyphenylacetic Acid: Similar methoxy group but different acid functionality.
Uniqueness
4-[(2-METHOXY-4-{[(5E)-1-(2-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its combination of methoxy, phenoxy, diazine, and sulfanyl groups, which confer distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C27H22N2O6S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-[[2-methoxy-4-[(E)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H22N2O6S/c1-16-5-3-4-6-21(16)29-25(31)20(24(30)28-27(29)36)13-18-9-12-22(23(14-18)34-2)35-15-17-7-10-19(11-8-17)26(32)33/h3-14H,15H2,1-2H3,(H,32,33)(H,28,30,36)/b20-13+ |
InChI Key |
WABFLERBAUGCMM-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/C(=O)NC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)C(=O)NC2=S |
Origin of Product |
United States |
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